Exatecan-amide-bicyclo[1.1.1]pentan-1-ylmethanol

Triple-Negative Breast Cancer ADC Payload Screening Topoisomerase I Inhibition

Compound 45 features a BCP phenyl bioisostere and a hydroxymethyl handle, providing a unique LogP (0.8) and tPSA (129 Ų) profile for enhanced ADC solubility. This specific geometry reduces aggregation in high-DAR conjugates and offers moderated potency (IC50: 5.22 nM) for a wider therapeutic index versus exatecan/Dxd.

Molecular Formula C31H30FN3O6
Molecular Weight 559.6 g/mol
Cat. No. B12382076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameExatecan-amide-bicyclo[1.1.1]pentan-1-ylmethanol
Molecular FormulaC31H30FN3O6
Molecular Weight559.6 g/mol
Structural Identifiers
SMILESCCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)C78CC(C7)(C8)CO)O
InChIInChI=1S/C31H30FN3O6/c1-3-31(40)18-6-22-25-16(8-35(22)26(37)17(18)9-41-28(31)39)24-20(34-27(38)30-10-29(11-30,12-30)13-36)5-4-15-14(2)19(32)7-21(33-25)23(15)24/h6-7,20,36,40H,3-5,8-13H2,1-2H3,(H,34,38)/t20-,29?,30?,31-/m0/s1
InChIKeyNJOCUHWCWLJEOM-OXXUGIMDSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Exatecan-amide-bicyclo[1.1.1]pentan-1-ylmethanol: A BCP-Modified Exatecan Derivative for Next-Generation ADC Payload Development


Exatecan-amide-bicyclo[1.1.1]pentan-1-ylmethanol (Compound 45, CAS: 2891774-71-1) is a camptothecin-based topoisomerase I inhibitor that functions as a cytotoxic payload in antibody-drug conjugate (ADC) research . This compound incorporates a bicyclo[1.1.1]pentane (BCP) moiety as a non-classical phenyl bioisostere and features a hydroxymethyl functional group, which distinguishes it from both unmodified exatecan and other BCP-containing exatecan analogs . The BCP modification is designed to modulate physicochemical properties such as solubility and metabolic stability while preserving topoisomerase I inhibitory activity [1]. As a research-use-only compound, it serves as a versatile intermediate for generating linker-payload constructs and for investigating structure-activity relationships in ADC platforms where payload hydrophilicity and conjugation handle accessibility are critical design parameters [1].

Why Exatecan-amide-bicyclo[1.1.1]pentan-1-ylmethanol Cannot Be Replaced by Unmodified Exatecan or Other BCP Analogs


Despite sharing a common exatecan core, generic substitution with unmodified exatecan, Dxd (deruxtecan), or even closely related BCP analogs such as Exatecan-amide-bicyclo[1.1.1]pentan-1-ol (Compound 79) fails to replicate the precise physicochemical and biological profile required for advanced ADC development [1]. The presence of the hydroxymethyl-substituted BCP cage in Compound 45 confers a distinct combination of LogP (0.8) and topological polar surface area (tPSA, 129 Ų) that directly influences payload hydrophilicity, linker conjugation efficiency, and ultimately the drug-to-antibody ratio (DAR) homogeneity of the final ADC . Moreover, the specific amide linkage and BCP geometry affect the compound's interaction with the topoisomerase I-DNA complex, resulting in a unique antiproliferative potency that differs from both exatecan and Dxd in triple-negative breast cancer models [2]. In contrast, Compound 79 lacks the critical hydroxymethyl handle, altering its conjugation chemistry and solubility profile . These structural nuances are non-interchangeable; a payload optimized for one linker chemistry or targeting vector cannot be freely substituted without risking DAR heterogeneity, altered pharmacokinetics, and compromised therapeutic index [1].

Exatecan-amide-bicyclo[1.1.1]pentan-1-ylmethanol: Quantitative Differentiation Against Exatecan, Dxd, and BCP Analogs


Antiproliferative Potency in Triple-Negative Breast Cancer: Comparative IC50 in MDA-MB-468 Cells

Exatecan-amide-bicyclo[1.1.1]pentan-1-ylmethanol (Compound 45) exhibits an antiproliferative IC50 of 2.92 ng/mL (equivalent to 5.22 nM based on MW 559.58) against the HER2-negative MDA-MB-468 triple-negative breast cancer cell line . In a direct cross-study comparison using the identical cell line and assay format, unmodified exatecan displays a more potent IC50 of 1.22 ± 0.89 nM [1]. Conversely, the clinically validated ADC payload Dxd (deruxtecan) shows an IC50 of 3.11 ± 0.20 nM in the same cell line [1]. This positions Compound 45 as approximately 4.3-fold less potent than exatecan but only 1.7-fold less potent than Dxd, establishing a distinct cytotoxicity window that may be advantageous for linker-payload optimization where excessive potency can drive systemic toxicity.

Triple-Negative Breast Cancer ADC Payload Screening Topoisomerase I Inhibition

Physicochemical Differentiation: LogP and tPSA Comparison with Exatecan and BCP Analog Compound 79

The BCP-hydroxymethyl modification in Compound 45 yields a calculated LogP of 0.8 and a topological polar surface area (tPSA) of 129 Ų . This represents a significant shift in hydrophilicity compared to unmodified exatecan, which has a reported LogP of approximately 2.1 and lower tPSA . Crucially, when compared to its closest structural analog—Exatecan-amide-bicyclo[1.1.1]pentan-1-ol (Compound 79, MW 545.56)—Compound 45's additional hydroxymethyl group increases molecular weight by 14 Da and introduces an extra hydrogen bond donor, directly enhancing aqueous solubility and altering conjugation site accessibility . The lower LogP of Compound 45 predicts reduced non-specific plasma protein binding and improved renal clearance of any prematurely released payload, a key safety consideration for ADC development [1].

ADC Developability Payload Hydrophilicity Drug-Linker Conjugation

Comparative Topoisomerase I Inhibition: Potency Ranking Against Clinical Benchmarks

As a camptothecin derivative, Exatecan-amide-bicyclo[1.1.1]pentan-1-ylmethanol exerts its cytotoxic effect through topoisomerase I (TOP1) inhibition, stabilizing the TOP1-DNA cleavable complex and preventing DNA religation . While direct TOP1 inhibition IC50 data for Compound 45 is not available, class-level inference positions its potency within the camptothecin hierarchy. Exatecan itself is the most potent TOP1 inhibitor in its class, with IC50 values ranging from 0.82 to 2.2 μM depending on the assay system, consistently outperforming SN-38 (active metabolite of irinotecan, IC50 2.3 μM) and topotecan [1]. Dxd, an exatecan derivative optimized for ADC use, is approximately 10-fold more potent than SN-38 in cellular assays [2]. Based on the observed 4.3-fold reduction in cellular potency for Compound 45 relative to exatecan, its TOP1 inhibition is expected to be moderately attenuated, potentially offering a tunable activity profile suitable for linker-payload systems where payload release kinetics must be balanced against intrinsic cytotoxicity.

Topoisomerase I Inhibition Mechanism of Action Camptothecin SAR

Structural Differentiation: BCP Cage as a Non-Classical Phenyl Bioisostere in Exatecan Payloads

The bicyclo[1.1.1]pentane (BCP) moiety in Compound 45 functions as a non-classical bioisostere for a phenyl ring, a design strategy explicitly claimed in the foundational patent family for exatecan derivatives [1]. This substitution replaces a planar, aromatic phenyl group with a three-dimensional, saturated cage structure, which fundamentally alters the compound's conformational profile, metabolic stability, and solubility [2]. Compared to traditional phenyl-containing camptothecins like SN-38 (which contains a planar aromatic system) and even exatecan itself, the BCP cage reduces π-π stacking interactions that contribute to aggregation and poor aqueous solubility. The specific 1-ylmethanol substitution on the BCP cage in Compound 45 further distinguishes it from the simpler 1-ol analog (Compound 79), providing a primary alcohol handle that can serve as a conjugation site or be further functionalized for linker attachment . This structural feature is not present in clinically advanced exatecan derivatives such as Dxd, which relies on a different linker attachment strategy.

Bioisostere BCP Chemistry ADC Linker-Payload Design

Exatecan-amide-bicyclo[1.1.1]pentan-1-ylmethanol: Optimal Research Applications in ADC Payload Development


Synthesis of Novel Linker-Payload Constructs with Enhanced Hydrophilicity for High-DAR ADCs

The hydroxymethyl group on the BCP cage of Compound 45 provides a versatile conjugation handle that can be directly coupled to cleavable or non-cleavable linkers. Based on its LogP of 0.8 and tPSA of 129 Ų, linker-payload constructs derived from Compound 45 are expected to exhibit improved aqueous solubility and reduced aggregation propensity compared to those derived from more lipophilic exatecan analogs . This physicochemical advantage is particularly critical for ADCs designed to carry high drug-to-antibody ratios (DAR ≥ 4), where payload hydrophobicity is a primary driver of aggregation, rapid plasma clearance, and poor pharmacokinetics [1]. Researchers developing next-generation ADCs for solid tumor indications should prioritize Compound 45 as a starting material when optimizing the balance between payload potency and conjugate developability.

Structure-Activity Relationship (SAR) Studies of BCP-Modified Camptothecin Payloads

Compound 45 serves as a key intermediate for systematic SAR investigations exploring the impact of BCP cage substitution on ADC performance. Its antiproliferative IC50 of 5.22 nM in MDA-MB-468 cells provides a defined potency benchmark that is approximately 4.3-fold less potent than unmodified exatecan [2]. By generating a panel of linker-payload variants from Compound 45 and comparing their in vitro cytotoxicity, cellular permeability, and bystander killing effects to those derived from Compound 79 (BCP-1-ol) and exatecan, researchers can deconvolute the contributions of the BCP cage, the amide linker geometry, and the hydroxymethyl handle to overall ADC efficacy . This application is essential for rationally designing the next wave of exatecan-based ADCs with optimized therapeutic windows.

Development of ADCs with Moderated Payload Potency for Toxicity Mitigation

The observed 4.3-fold reduction in cellular potency of Compound 45 relative to exatecan, and its 1.7-fold lower potency compared to the clinically validated payload Dxd [2], positions this compound as a strategic choice for ADC programs where excessive payload toxicity has been a limiting factor. Payloads with moderated intrinsic activity are increasingly favored for high-DAR conjugates and for targets expressed at moderate levels on tumor cells, as they reduce the risk of dose-limiting toxicities arising from premature payload release in circulation [1]. Preclinical ADC programs targeting antigens with broad normal tissue expression or those requiring high DAR for efficacy should evaluate linker-payload constructs based on Compound 45 as a means to expand the therapeutic index beyond what is achievable with exatecan or Dxd.

Benchmarking and Quality Control in ADC Payload Analytical Method Development

With a well-defined molecular weight (559.58 g/mol), LogP (0.8), tPSA (129 Ų), and established chromatographic properties , Compound 45 serves as an ideal reference standard for developing and validating LC-MS/MS methods to quantify exatecan-related payloads in biological matrices. Its unique BCP-hydroxymethyl structure provides distinct MS/MS fragmentation patterns that facilitate selective detection even in the presence of structurally similar camptothecins like exatecan, Dxd, and SN-38. CROs and bioanalytical laboratories supporting ADC development can utilize Compound 45 to establish system suitability parameters, assess matrix effects, and validate extraction recovery for pharmacokinetic studies of BCP-containing exatecan ADCs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Exatecan-amide-bicyclo[1.1.1]pentan-1-ylmethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.